molecular formula C10H9NS B1630011 3-(3-Methylthiophen-2-yl)pyridine CAS No. 837376-35-9

3-(3-Methylthiophen-2-yl)pyridine

Cat. No.: B1630011
CAS No.: 837376-35-9
M. Wt: 175.25 g/mol
InChI Key: JIOQSJVEVFADJG-UHFFFAOYSA-N
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Description

3-(3-Methylthiophen-2-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a thiophene ring, where the thiophene ring is substituted with a methyl group at the 3-position

Scientific Research Applications

3-(3-Methylthiophen-2-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antinociceptive agent.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Safety and Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin or if inhaled .

Future Directions

Thiophene and its substituted derivatives, including “3-(3-Methylthiophen-2-yl)pyridine”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methylthiophen-2-yl)pyridine typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-bromothiophene with 3-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative. Sodium borohydride is a typical reducing agent used in such reactions.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Bromine, nitric acid, sulfuric acid as catalyst.

Major Products:

    Oxidation: Thiophene sulfoxide or sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)pyridine and its derivatives involves interaction with voltage-gated sodium and calcium channels, as well as the gamma-aminobutyric acid (GABA) transporter. These interactions result in the modulation of neuronal excitability, which underlies its anticonvulsant and antinociceptive effects . Additionally, the compound may interact with transient receptor potential vanilloid (TRPV1) receptors, contributing to its analgesic properties.

Comparison with Similar Compounds

    3-(2-Methylthiophen-3-yl)pyridine: Similar structure but with a different substitution pattern on the thiophene ring.

    3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Contains a pyrrolidine-2,5-dione ring instead of a pyridine ring.

Uniqueness: 3-(3-Methylthiophen-2-yl)pyridine is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly valuable in the development of novel pharmaceuticals and materials with tailored properties.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-4-6-12-10(8)9-3-2-5-11-7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOQSJVEVFADJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635313
Record name 3-(3-Methylthiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837376-35-9
Record name 3-(3-Methyl-2-thienyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0837376359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Methylthiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-METHYL-2-THIENYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG23HS7UFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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